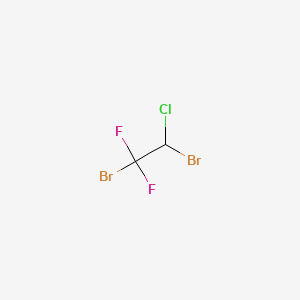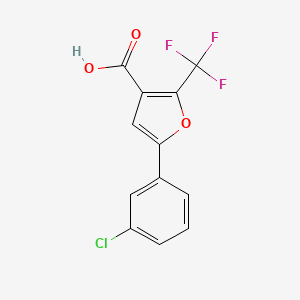
1-アダマンタンカルボン酸(2-ヒドロキシエチル)アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)adamantane-1-carboxamide is a chemical compound with the molecular formula C13H21NO2. It is derived from adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
N-(2-hydroxyethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable structure.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)adamantane-1-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of adamantane-1-carboxylic acid with 2-aminoethanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of N-(2-hydroxyethyl)adamantane-1-carboxamide may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)adamantane-1-carboxamide.
Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)adamantane-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: N-(2-oxoethyl)adamantane-1-carboxamide
Reduction: N-(2-hydroxyethyl)adamantane-1-amine
Substitution: Various substituted derivatives depending on the reagent used
作用機序
The mechanism of action of N-(2-hydroxyethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The rigid adamantane core provides structural stability, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
Adamantane-1-carboxamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
N-(2-hydroxyethyl)adamantane-1-amine: Similar structure but with an amine group instead of an amide group, leading to different biological activity.
N-(2-oxoethyl)adamantane-1-carboxamide: An oxidized derivative with distinct chemical and physical properties.
Uniqueness
N-(2-hydroxyethyl)adamantane-1-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which confer specific reactivity and binding properties. Its rigid adamantane core enhances its stability and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
N-(2-hydroxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQULFFWFZCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365510 |
Source


|
| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78743-65-4 |
Source


|
| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)
